5-methyl-2-hexanone is a ketone.
, also known as miak or isobutylacetone, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a solid, slightly soluble (in water), and an extremely weak acidic (essentially neutral) compound (based on its pKa). has been detected in multiple biofluids, such as saliva, feces, and urine. Within the cell, is primarily located in the cytoplasm. Outside of the human body, can be found in eggs, fruits, and tea. This makes a potential biomarker for the consumption of these food products. is a potentially toxic compound.
5-methylhexan-2-one appears as a colorless liquid with a pleasant fruity odor. Less dense than water. Vapors heavier than air. Used as a solvent and for making other chemicals.
CH3CO(CH2)2CH(CH3)2
C7H14O
5-Methyl-2-hexanone
CAS No.: 110-12-3
Cat. No.: VC0516294
Molecular Formula: C7H14O
CH3CO(CH2)2CH(CH3)2
C7H14O
Molecular Weight: 114.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 110-12-3 |
|---|---|
| Molecular Formula | C7H14O CH3CO(CH2)2CH(CH3)2 C7H14O |
| Molecular Weight | 114.19 g/mol |
| IUPAC Name | 5-methylhexan-2-one |
| Standard InChI | InChI=1S/C7H14O/c1-6(2)4-5-7(3)8/h6H,4-5H2,1-3H3 |
| Standard InChI Key | FFWSICBKRCICMR-UHFFFAOYSA-N |
| SMILES | CC(C)CCC(=O)C |
| Canonical SMILES | CC(C)CCC(=O)C |
| Appearance | Solid powder |
| Boiling Point | 291 °F at 760 mm Hg (NIOSH, 2016) 144.0 °C 144 °C 291°F |
| Colorform | Colorless, clear liquid |
| Flash Point | 97 °F (NIOSH, 2016) 96 °F (36 °C) (Closed cup) 110 °F (open cup) 36 °C c.c. 97°F |
| Melting Point | -101 °F (NIOSH, 2016) -74.0 °C Freezing pt: -73.9 °C -74°C -74 °C -101°F |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Structure
5-Methyl-2-hexanone (CAS: 110-12-3) is an oxygenated hydrocarbon belonging to the ketone class, defined by a carbonyl group bonded to two alkyl chains. Its IUPAC name, 5-methylhexan-2-one, reflects a six-carbon backbone with a methyl branch at the fifth position and a ketone group at the second carbon . The molecular structure (Figure 1) exhibits significant branching, contributing to its low water solubility (logP: 1.98) and volatility (vapor pressure: 4.76 mmHg at 25°C) .
Table 1: Key Identifiers of 5-Methyl-2-hexanone
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-methylhexan-2-one | |
| CAS Registry Number | 110-12-3 | |
| Molecular Formula | C₇H₁₄O | |
| SMILES | CC(C)CCC(C)=O | |
| InChI Key | FFWSICBKRCICMR-UHFFFAOYSA-N |
The compound’s structure has been validated through spectral data, including NMR and mass spectrometry, confirming the ketone functional group and branching pattern .
Stereochemical Considerations
While 5-methyl-2-hexanone lacks chiral centers, its conformational flexibility allows for multiple stable isomers. Computational models indicate that the gauche conformation predominates due to reduced steric hindrance between the methyl and carbonyl groups .
Physical and Chemical Properties
Thermodynamic Properties
5-Methyl-2-hexanone is a colorless liquid at room temperature with a pungent odor. Its physical properties are summarized in Table 2.
Table 2: Physical Properties of 5-Methyl-2-hexanone
| Property | Value | Source |
|---|---|---|
| Boiling Point | 144.0 ± 0.0 °C | |
| Melting Point | -74 °C | |
| Density (20°C) | 0.8 ± 0.1 g/cm³ | |
| Flash Point | 41.1 ± 0.0 °C | |
| Solubility in Water | 1.2 g/L (25°C) |
The low water solubility and moderate volatility make it suitable for organic synthesis and industrial solvent applications .
Reactivity and Stability
As a ketone, 5-methyl-2-hexanone undergoes typical nucleophilic additions, such as Grignard reactions, and can be reduced to secondary alcohols. Its stability under ambient conditions is high, though prolonged exposure to air may lead to oxidation at the alpha-carbon .
Synthesis and Production Methods
Industrial Synthesis
The primary industrial route involves the condensation of acetone with isobutyraldehyde in a two-step process:
-
Aldol Addition: Base-catalyzed formation of β-hydroxy ketone intermediate.
-
Dehydration: Acid-catalyzed removal of water to yield the α,β-unsaturated ketone, followed by hydrogenation .
Reaction Scheme
This method achieves an 88% yield under optimized conditions (gas phase, 150–200°C) .
Laboratory-Scale Production
Alternative methods include transfer hydrogenation of unsaturated precursors using methanol and potassium carbonate at 90°C, yielding high-purity product after column chromatography .
Applications and Uses
Food Industry
Detected in eggs, fruits, and tea, 5-methyl-2-hexanone may serve as a biomarker for dietary monitoring. Its low odor threshold (0.1 ppm) contributes to aromatic profiles in fermented beverages .
Industrial Solvents
The compound’s hydrophobic nature and moderate evaporation rate make it ideal for coatings, adhesives, and ink formulations, where it enhances flow properties without residue .
Organic Synthesis
As a methylating agent and ketone precursor, it facilitates the production of pharmaceuticals and agrochemicals. Recent studies explore its role in asymmetric catalysis for chiral molecule synthesis .
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